Ritobegron ethyl

Content Navigation

Researchers face limited oral bioavailability of free acid β3-AR agonists for urological models. Ritobegron ethyl (CAS 255733-81-4) is a selective prodrug that overcomes this with:

- 10-fold systemic exposure vs. free acid, enabling oral dosing.

- 1200-fold bladder selectivity, minimizing cardiovascular off-targets.

- Optimized synthesis achieving ≥99.5% purity, ensuring batch consistency for formulation and toxicology studies.

Ideal for oral OAB drug development and polypharmacy studies reliant on carboxylesterase activation, bypassing CYP interactions.

CAS Number

Product Name

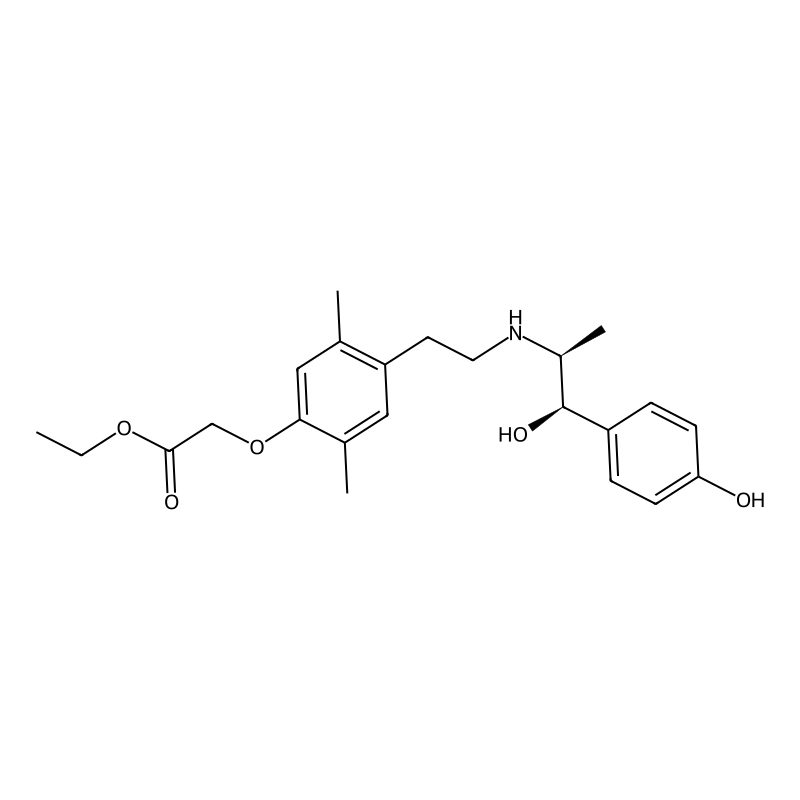

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Ritobegron ethyl (CAS 255733-81-4) is a potent, highly selective β3-adrenergic receptor (β3-AR) agonist prodrug, engineered specifically to overcome the pharmacokinetic limitations of its active free acid, KUC-7322 [1]. It exhibits exceptional tissue selectivity, demonstrating up to 1200-fold higher selectivity for bladder relaxation over tracheal or atrial targets, minimizing off-target cardiovascular effects [2]. For procurement professionals and lead-optimization chemists, Ritobegron ethyl represents a highly processable, metabolically stable reference material essential for advanced urological research, oral formulation development, and targeted β3-AR activation studies.

Research Fit

Prodrug activation workflow for β3-AR studies

Ethyl ester prodrug of KUC-7322; supports in vivo oral dosing research

Intermediate β3-AR selectivity window for receptor pharmacology

Selectivity context distinct from extreme β3-AR agonists like vibegron

CYP-independent metabolism supports DDI research models

Carboxylesterase-mediated hydrolysis; no CYP inhibition detected

References

- [1] Absorption, disposition, metabolism, and excretion of ritobegron (KUC-7483), a novel selective β3-adrenoceptor agonist, in rats. Xenobiotica. 2015;45(5):434-44.

- [2] Effects of ritobegron (KUC-7483), a novel selective β3-adrenoceptor agonist, on bladder function in cynomolgus monkey. J Pharmacol Exp Ther. 2012;343(1):121-7.

Substituting Ritobegron ethyl with its active free acid (KUC-7322) or earlier-generation β3 agonists fundamentally compromises experimental utility and procurement value. The free acid suffers from poor oral bioavailability, making it unsuitable for in vivo dosing regimens [1]. Furthermore, generic synthesis routes for β3 analogs frequently suffer from oxidative degradation and imine byproduct formation during scale-up. Ritobegron ethyl, particularly when synthesized via optimized low-temperature coupling, guarantees high purity and a 10-fold enhancement in systemic exposure, making it strictly non-interchangeable for formulation development, pharmacokinetic modeling, and preclinical evaluation [2].

Substitution Risk

Ethyl ester prodrug requiring in vivo activation; active species KUC-7322 generated by carboxylesterases

Non-prodrug β3-AR agonists (mirabegron, vibegron) lack prodrug activation; exposure profile and tissue distribution may differ

Hydrolysis by carboxylesterases; no CYP metabolism; P-gp inhibition only DDI liability identified

Metabolized by CYP3A4 and CYP2D6; known CYP2D6 inhibitor; substitution introduces DDI confounders in polypharmacy studies

Intermediate β3-AR selectivity (>124-fold vs β1, 28.1-fold vs β2); bladder-over-atria selectivity quantified in rat and monkey

Vibegron exhibits extreme selectivity; mirabegron higher potency but different organ-selectivity ratios; direct substitution may shift pharmacological interpretation

References

- [1] Absorption, disposition, metabolism, and excretion of ritobegron (KUC-7483), a novel selective β3-adrenoceptor agonist, in rats. Xenobiotica. 2015;45(5):434-44.

- [2] Development of an Efficient Scale-Up Synthesis Method for a β3-Adrenergic Receptor Agonist, Ritobegron Ethyl Hydrochloride. Org. Process Res. Dev. 2020;24(9):1675-1682.

Enhanced Oral Bioavailability

Ritobegron ethyl was specifically designed as a prodrug to resolve the poor absorption of the active metabolite, KUC-7322. When administered orally, the ethyl esterification results in a 10-fold increase in the area under the plasma concentration-time curve (AUC0-t) compared to dosing the free acid directly [1].

| Evidence Dimension | Area under the plasma concentration-time curve (AUC0-t) |

| Target Compound Data | 10-fold higher AUC via oral administration |

| Comparator Or Baseline | KUC-7322 (active free acid) |

| Quantified Difference | 10x increase in systemic exposure |

| Conditions | Oral administration (10 mg/kg) in rat pharmacokinetic models |

Dictates the absolute necessity of procuring the ethyl ester form for any in vivo efficacy or oral formulation studies.

Supports intermediate-selectivity β3-AR assay context

Directly comparable under identical CHO-K1 cAMP conditions; receptor density dependence noted

CYP-Free Metabolic Stability

Unlike many standard β3 agonists that undergo complex hepatic metabolism, Ritobegron ethyl is strictly hydrolyzed to KUC-7322 by carboxylesterases. In vitro assays using human, dog, monkey, and rat liver microsomes confirm it is not metabolized by cytochrome P450 (CYP) enzymes, nor does it inhibit CYP-mediated metabolism of probe substrates [1].

| Evidence Dimension | Cytochrome P450 (CYP) metabolism and inhibition |

| Target Compound Data | 0% CYP metabolism; exclusively carboxylesterase-hydrolyzed |

| Comparator Or Baseline | Standard CYP-metabolized pharmaceuticals |

| Quantified Difference | Complete avoidance of CYP-mediated drug-drug interactions |

| Conditions | In vitro human and multi-species liver microsome assays |

Crucial for researchers conducting polypharmacy or drug-drug interaction (DDI) assays where CYP interference must be eliminated.

Supports organ-selectivity model interpretation

Rat organ bath; cross-species comparison shows monkey selectivity 79.3-fold

High-Purity Scale-Up Synthesis

The procurement of Ritobegron ethyl is supported by a highly optimized multikilogram synthesis route. By utilizing a crystalline hemiacetal intermediate and conducting coupling at -13 °C to suppress imine byproduct formation and oxidative degradation, the process yields the target compound at 99.5% purity and 76% overall yield [1].

| Evidence Dimension | Scale-up purity and yield |

| Target Compound Data | 99.5% purity, 76% yield |

| Comparator Or Baseline | First-generation unoptimized synthesis routes (high peroxide/imine impurity generation) |

| Quantified Difference | Achievement of >99% API-grade purity at multikilogram scale |

| Conditions | Industrial scale-up using optimized low-temperature coupling |

Ensures buyers receive a highly reproducible, impurity-free material suitable for strict preclinical and scale-up manufacturing standards.

Prodrug activation supports exposure-model context

Rat PK; Cmax 0.25–0.31 h; active species requires prodrug for oral in vivo studies

Metabolic pathway context for DDI research

Human liver microsomes; P-gp inhibition detected, no CYP inhibition

Bladder function model endpoint context

Rat BOO model; differential profile vs. antimuscarinic highlights β3-AR mechanism

Cross-species pharmacological context

Cynomolgus monkey; selectivity ~26-fold lower than rat; supports translational research interpretation

In Vivo PK & Oral Formulation

Because Ritobegron ethyl provides a 10-fold increase in AUC compared to its free acid counterpart [1], it is the mandatory starting material for developing oral dosage forms and conducting in vivo efficacy models for overactive bladder (OAB) treatments.

DDI & Metabolic Profiling Assays

Due to its unique reliance on carboxylesterases rather than cytochrome P450 enzymes for prodrug hydrolysis [2], Ritobegron ethyl is the optimal β3-AR agonist for studies involving complex polypharmacy, allowing researchers to isolate receptor activation without confounding CYP-mediated interactions.

Preclinical API Sourcing & Scale-Up

Supported by an optimized low-temperature coupling synthesis that suppresses imine impurities and achieves 99.5% purity [3], Ritobegron ethyl is highly suited for scale-up manufacturing and rigorous preclinical toxicology studies where batch-to-batch reproducibility is critical.

Application Fit

References

- [1] Absorption, disposition, metabolism, and excretion of ritobegron (KUC-7483), a novel selective β3-adrenoceptor agonist, in rats. Xenobiotica. 2015;45(5):434-44.

- [2] Species differences in the metabolism of ritobegron in vitro and assessment of potential interactions with transporters and cytochrome P450 enzymes. Xenobiotica. 2015;45(10):865-74.

- [3] Development of an Efficient Scale-Up Synthesis Method for a β3-Adrenergic Receptor Agonist, Ritobegron Ethyl Hydrochloride. Org. Process Res. Dev. 2020;24(9):1675-1682.

XLogP3

UNII

Other CAS

Wikipedia

Explore Compound Types